molecular formula C7H7F3N2 B1206808 3,4-Diaminobenzotrifluoride CAS No. 368-71-8

3,4-Diaminobenzotrifluoride

Cat. No. B1206808
Key on ui cas rn: 368-71-8
M. Wt: 176.14 g/mol
InChI Key: RQWJHUJJBYMJMN-UHFFFAOYSA-N
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Patent
US04714764

Procedure details

A solution of 6.18 g (30 m mol) of 4-amino-3-nitrobenzotrifluoride in 150 ml of ehtanol was hydrogenated at atmospheric pressure over 1.5 g of 5% Pd/C with Ishii's Catalytic Hydrogenation Apparatus with Magnetic Stirrer Model CHA-M. The catalyst was filtered off. The filterate was evaporated and the residue was crystallized from petroleum ether to give 4.5 g (85.17%) as white crystals.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-])=O>[Pd]>[F:9][C:8]([F:10])([F:11])[C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([NH2:12])[CH:4]=1

Inputs

Step One
Name
Quantity
6.18 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
The filterate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from petroleum ether
CUSTOM
Type
CUSTOM
Details
to give 4.5 g (85.17%) as white crystals

Outcomes

Product
Name
Type
Smiles
FC(C1=CC(=C(C=C1)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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